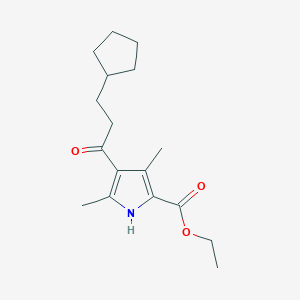
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar ethyl pyrrole-2-carboxylate derivatives involves condensation reactions, where precursors like ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate react with hydrazines or other reagents to form targeted compounds. These reactions are characterized by their efficiency and specificity, often yielding desired products with high purity (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using techniques like FT-IR, 1H NMR, and UV–Vis spectroscopy, complemented by DART Mass and elemental analysis. Quantum chemical calculations, including DFT and AIM theories, provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions, indicating that these compounds form dimers in the solid state through hydrogen bonding (Singh et al., 2013; Rawat & Singh, 2014).
Chemical Reactions and Properties
Chemical reactivity and properties of these compounds are often studied through experimental and quantum chemical calculations. For instance, analyses focus on the NH proton of hydrazide-hydrazones, charge transfer, delocalization of electron density, and first hyperpolarizability. Theoretical and experimental studies confirm the existence of stable conformers forming dimers by hydrogen bonding interactions, which influence their chemical reactivity and potential applications (Rawat & Singh, 2014).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and vibrational analyses, suggest that the synthesis of these compounds is exothermic and spontaneous at room temperature. The formation of dimers through heteronuclear double hydrogen bonding is a crucial aspect, influencing their physical state and stability (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties are highlighted by their global electrophilicity index, indicating that these molecules are strong electrophiles. Local reactivity descriptors, such as Fukui functions, softness, and electrophilicity indices, are analyzed to determine reactive sites within the molecule, guiding the synthesis of heterocyclic compounds (Singh et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)16-11(2)15(12(3)18-16)14(19)10-9-13-7-5-6-8-13/h13,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNVEDQLTXXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5563450.png)
![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)
![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)
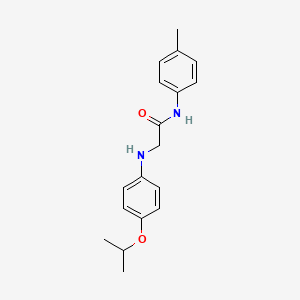
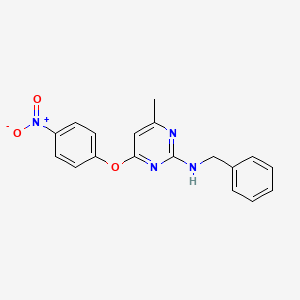


![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
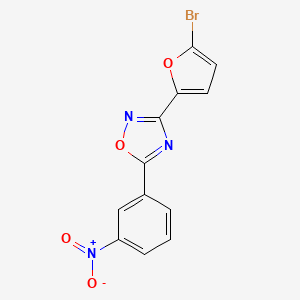
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
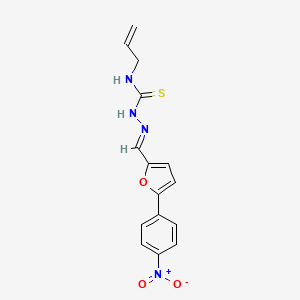
![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)